molecular formula C16H22N2O3S2 B1673999 FR 106969 CAS No. 50655-20-4

FR 106969

Cat. No.: B1673999
CAS No.: 50655-20-4
M. Wt: 354.5 g/mol
InChI Key: WXIJHVRXTHDGKV-UHFFFAOYSA-N
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Description

FR 106969 is a complex organic compound with a unique structure that includes multiple functional groups such as methylthio, hydroxymethyl, and phenylmethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FR 106969 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazinedione Core: The initial step involves the formation of the piperazinedione core through a cyclization reaction. This can be achieved by reacting appropriate diamines with diketones under acidic or basic conditions.

    Introduction of Methylthio Groups: The methylthio groups can be introduced via nucleophilic substitution reactions using methylthiol as the nucleophile.

    Addition of Hydroxymethyl and Phenylmethyl Groups: The hydroxymethyl and phenylmethyl groups can be added through alkylation reactions using corresponding alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

FR 106969 can undergo various types of chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

FR 106969 has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of FR 106969 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3,6-Bis(methylthio)-1,4-dimethyl-2,5-piperazinedione: Lacks the hydroxymethyl and phenylmethyl groups.

    3,6-Bis(methylthio)-1,4-dimethyl-3-(hydroxymethyl)-2,5-piperazinedione: Lacks the phenylmethyl group.

    3,6-Bis(methylthio)-1,4-dimethyl-6-(phenylmethyl)-2,5-piperazinedione: Lacks the hydroxymethyl group.

Uniqueness

The presence of both hydroxymethyl and phenylmethyl groups in FR 106969 makes it unique compared to similar compounds

Properties

IUPAC Name

3-benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S2/c1-17-14(21)16(11-19,23-4)18(2)13(20)15(17,22-3)10-12-8-6-5-7-9-12/h5-9,19H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIJHVRXTHDGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(N(C(=O)C1(CC2=CC=CC=C2)SC)C)(CO)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964891
Record name 3-Benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50655-20-4
Record name FR 106969
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050655204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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